
4-(Ethylthio)-2-methyl-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylthio)-2-methyl-2-butanol is an organic compound characterized by the presence of an ethylthio group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-2-methyl-2-butanol typically involves the reaction of 2-methyl-2-butanol with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Reactants: 2-methyl-2-butanol and ethylthiol.
Catalyst: Acidic or basic catalyst.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 50-100°C, to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-2-methyl-2-butanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylthio group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Scientific Research Applications
4-(Ethylthio)-2-methyl-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Ethylthio)-2-methyl-2-butanol exerts its effects involves interactions with specific molecular targets. The ethylthio group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s hydroxyl group also plays a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylthio-2-butanol: Similar structure but with a methylthio group instead of an ethylthio group.
2-Methyl-2-butanol: Lacks the ethylthio group, making it less reactive in certain chemical reactions.
4-Ethylthio-1-butanol: Similar but with a different position of the hydroxyl group.
Uniqueness
4-(Ethylthio)-2-methyl-2-butanol is unique due to the presence of both an ethylthio group and a hydroxyl group on a butanol backbone
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-(Ethylthio)-2-methyl-2-butanol that influence its reactivity in organic synthesis?
- Methodological Answer : Key properties include molecular weight (approximately 148.27 g/mol, inferred from structural analogs like 4-(Methylsulfanyl)butan-2-ol ), solubility in polar/non-polar solvents, and stability under varying pH and temperature conditions. The ethylthio (-S-C₂H₅) group enhances nucleophilic reactivity, while the tertiary alcohol moiety influences steric hindrance and hydrogen-bonding capacity. Techniques such as gas chromatography (GC) and differential scanning calorimetry (DSC) are recommended for empirical validation .
Q. What are effective purification techniques for this compound post-synthesis?
Q. How should this compound be handled and stored to ensure safety and stability?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Use fume hoods and PPE (gloves, goggles) during handling due to potential thiol-related volatility. Safety protocols from analogous compounds, such as 2-Methyl-2-butanol, recommend regular vapor pressure monitoring and spill containment kits .
Advanced Research Questions
Q. How can experimental design be optimized to study the adsorption behavior of this compound on indoor surfaces?
- Methodological Answer : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics on materials like stainless steel or polymers. Control humidity and temperature to simulate real-world conditions. Advanced microspectroscopic imaging (e.g., Raman spectroscopy) can map molecular interactions at nanoscale resolution .
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for structural elucidation be resolved?
- Methodological Answer : Cross-validate data with computational tools (e.g., density functional theory for predicting NMR shifts) and replicate experiments under standardized conditions. For ambiguous peaks, isotopic labeling (e.g., deuterated solvents) or 2D NMR techniques (COSY, HSQC) can clarify assignments. PubChem’s spectral libraries provide critical benchmarks .
Q. What computational methods are effective for predicting synthetic pathways to this compound derivatives?
- Methodological Answer : AI-driven platforms like Pistachio or Reaxys enable retrosynthetic analysis by leveraging reaction databases. Molecular docking simulations can prioritize derivatives with desired bioactivity. Validate predictions with small-scale pilot reactions and high-throughput screening .
Q. How can the biological activity of this compound derivatives be systematically assessed?
- Methodological Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity studies) and cell viability assays (MTT or ATP luminescence) across multiple cell lines. For in vivo models, employ behavioral tests (e.g., elevated plus maze for anxiolytic effects) and pharmacokinetic profiling (plasma half-life, metabolite identification) .
Q. What strategies improve stereoselective synthesis of this compound enantiomers?
- Methodological Answer : Chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution (lipases in non-aqueous media) enhance enantiomeric excess. Reaction conditions (temperature, solvent polarity) must be optimized using design-of-experiment (DoE) software. Confirm stereochemistry via X-ray crystallography or chiral HPLC .
Properties
CAS No. |
27998-58-9 |
---|---|
Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
4-ethylsulfanyl-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H16OS/c1-4-9-6-5-7(2,3)8/h8H,4-6H2,1-3H3 |
InChI Key |
IYYSZHOWMGRFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.